

# Predicted properties of (2S,3R)-2-aminobutane-1,3-diol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

Cat. No.: B112641

[Get Quote](#)

An In-Depth Technical Guide on the Predicted Properties of **(2S,3R)-2-aminobutane-1,3-diol**

## Abstract

**(2S,3R)-2-aminobutane-1,3-diol** is a small organic molecule with structural similarities to biologically important compounds such as sphingolipids. This technical guide provides a comprehensive overview of its predicted physicochemical properties, spectroscopic characteristics, and potential biological activities. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for property determination and visual workflows for both experimental and computational analyses. All quantitative data is summarized in tabular format for clarity and comparative purposes.

## Predicted Physicochemical Properties

The physicochemical properties of **(2S,3R)-2-aminobutane-1,3-diol** have been predicted using computational models. These properties are crucial for understanding the molecule's behavior in biological systems and for guiding experimental design. While experimental data for properties such as melting and boiling points are not readily available, the predicted values offer a foundational dataset for this compound.[\[1\]](#)

Property	Predicted Value	Source
Molecular Formula	C <sub>4</sub> H <sub>11</sub> NO <sub>2</sub>	PubChem[2]
Molecular Weight	105.14 g/mol	PubChem[2][3][4]
XLogP3	-1.6	PubChem[2][3][4]
Hydrogen Bond Donors	3	PubChem[3][4]
Hydrogen Bond Acceptors	3	PubChem[3][4]
Rotatable Bond Count	2	ChemScene[5]
Exact Mass	105.078978594 Da	PubChem[2][3][4]
Topological Polar Surface Area	66.5 Å <sup>2</sup>	PubChem[2][3][4]
Complexity	38.5	PubChem[6]
pKa (Predicted)	Basic: ~9.5 (amine), Acidic: ~14-15 (hydroxyls)	Estimated based on similar structures

## Predicted Spectroscopic Data

While experimental spectra are not available, the structural features of **(2S,3R)-2-aminobutane-1,3-diol** allow for the prediction of its key spectroscopic characteristics.

- **<sup>1</sup>H-NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the protons on the butane backbone. The chemical shifts would be influenced by the adjacent amino and hydroxyl groups. Protons attached to carbons bearing the hydroxyl and amino groups (C2 and C3) would likely appear in the 3.0-4.0 ppm range. The methyl group protons would appear upfield, likely between 1.0-1.5 ppm. The hydroxyl and amino protons would present as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
- **<sup>13</sup>C-NMR Spectroscopy:** The carbon NMR spectrum should display four unique signals corresponding to the four carbon atoms in the molecule. The carbons bonded to the oxygen and nitrogen atoms (C1, C2, and C3) would be deshielded and appear in the 50-80 ppm range, while the methyl carbon (C4) would be found further upfield.

- FTIR Spectroscopy: The infrared spectrum is predicted to show characteristic broad peaks for O-H (hydroxyl) and N-H (amine) stretching in the  $3200\text{-}3600\text{ cm}^{-1}$  region. C-H stretching vibrations would be observed around  $2850\text{-}3000\text{ cm}^{-1}$ . The spectrum would also feature C-O and C-N stretching bands in the fingerprint region ( $1000\text{-}1300\text{ cm}^{-1}$ ).
- Mass Spectrometry: In a mass spectrum, the molecule is expected to show a molecular ion peak  $[\text{M}]^+$  at  $\text{m/z} = 105$ . Subsequent fragmentation would likely involve the loss of water ( $\text{H}_2\text{O}$ ), ammonia ( $\text{NH}_3$ ), or hydroxymethyl ( $-\text{CH}_2\text{OH}$ ) groups.

## Predicted Biological Activity and Signaling Pathways

The structural similarity of 2-aminobutane-1,3-diol to sphingosine, a key component of sphingolipids, suggests its potential involvement in related biological pathways. Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in cell proliferation, differentiation, apoptosis, and inflammation.[\[4\]](#) [\[7\]](#)[\[8\]](#)[\[9\]](#)

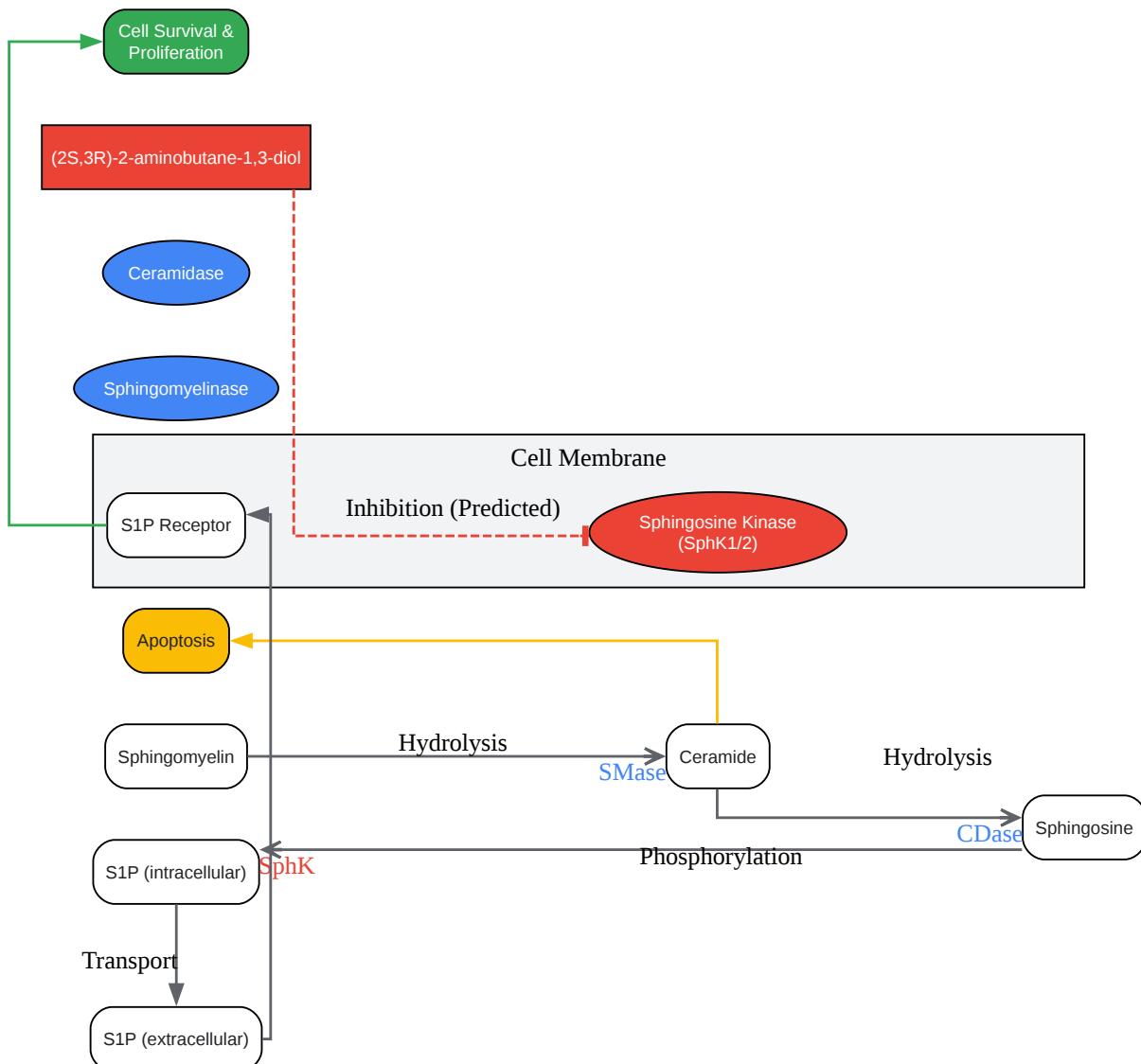
## In Silico Biological Activity Prediction

Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on a molecule's structure.[\[10\]](#)[\[11\]](#)[\[12\]](#) For **(2S,3R)-2-aminobutane-1,3-diol**, a hypothetical prediction suggests potential interactions with enzymes involved in lipid metabolism.

Predicted Activity	Pa (Probability to be Active)	Mechanism of Action
Sphingosine Kinase Modulator	> 0.5	May compete with endogenous sphingosine, affecting the balance of ceramide and S1P. <a href="#">[9]</a>
Ceramidase Inhibitor	> 0.4	Potential to inhibit the breakdown of ceramide, leading to its accumulation and downstream effects like apoptosis. <a href="#">[7]</a>
Anti-inflammatory Agent	> 0.3	Modulation of sphingolipid pathways can impact inflammatory responses. <a href="#">[13]</a>
Apoptosis Agonist	> 0.3	Potential to influence cell fate decisions through ceramide-mediated pathways. <a href="#">[3]</a> <a href="#">[8]</a>

## Potential Signaling Pathway Involvement

Given its structure, **(2S,3R)-2-aminobutane-1,3-diol** could act as an antagonist or modulator in the sphingolipid signaling pathway. This pathway maintains a critical balance between the pro-apoptotic molecule ceramide and the pro-survival molecule S1P.[\[2\]](#)[\[7\]](#) An imbalance can lead to various disease states, including cancer and metabolic disorders.[\[1\]](#)[\[9\]](#) The molecule could potentially inhibit sphingosine kinases (SphK1/2), leading to decreased S1P levels and an increase in ceramide, thereby promoting apoptosis.

[Click to download full resolution via product page](#)

Caption: Predicted modulation of the sphingolipid signaling pathway.

# Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key properties of **(2S,3R)-2-aminobutane-1,3-diol**.

## Physicochemical Property Determination

- Sample Preparation: Ensure the compound is thoroughly dried and finely powdered.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[[14](#)][[15](#)]
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[[15](#)][[16](#)]
- Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.[[14](#)]
- Apparatus Setup: Place a small volume (e.g., 0.5 mL) of the liquid into a small test tube. Attach this tube to a thermometer. Invert a sealed-end capillary tube and place it into the liquid.[[17](#)]
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.[[18](#)][[19](#)][[20](#)][[21](#)]
- Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[[17](#)]
- Preparation: Prepare buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8). [[22](#)]
- Equilibration: Add an excess amount of the solid compound to each buffer solution in separate flasks.

- Agitation: Agitate the flasks in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[22][23]
- Sample Processing: After agitation, allow the solutions to stand to let undissolved solids settle. Centrifuge or filter the samples to remove any remaining solid particles.
- Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.[24][25]
- Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).[26][27]
- Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a stir bar and immerse the pH electrode.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[28]
- Data Collection: Record the pH of the solution after each addition of titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[29]

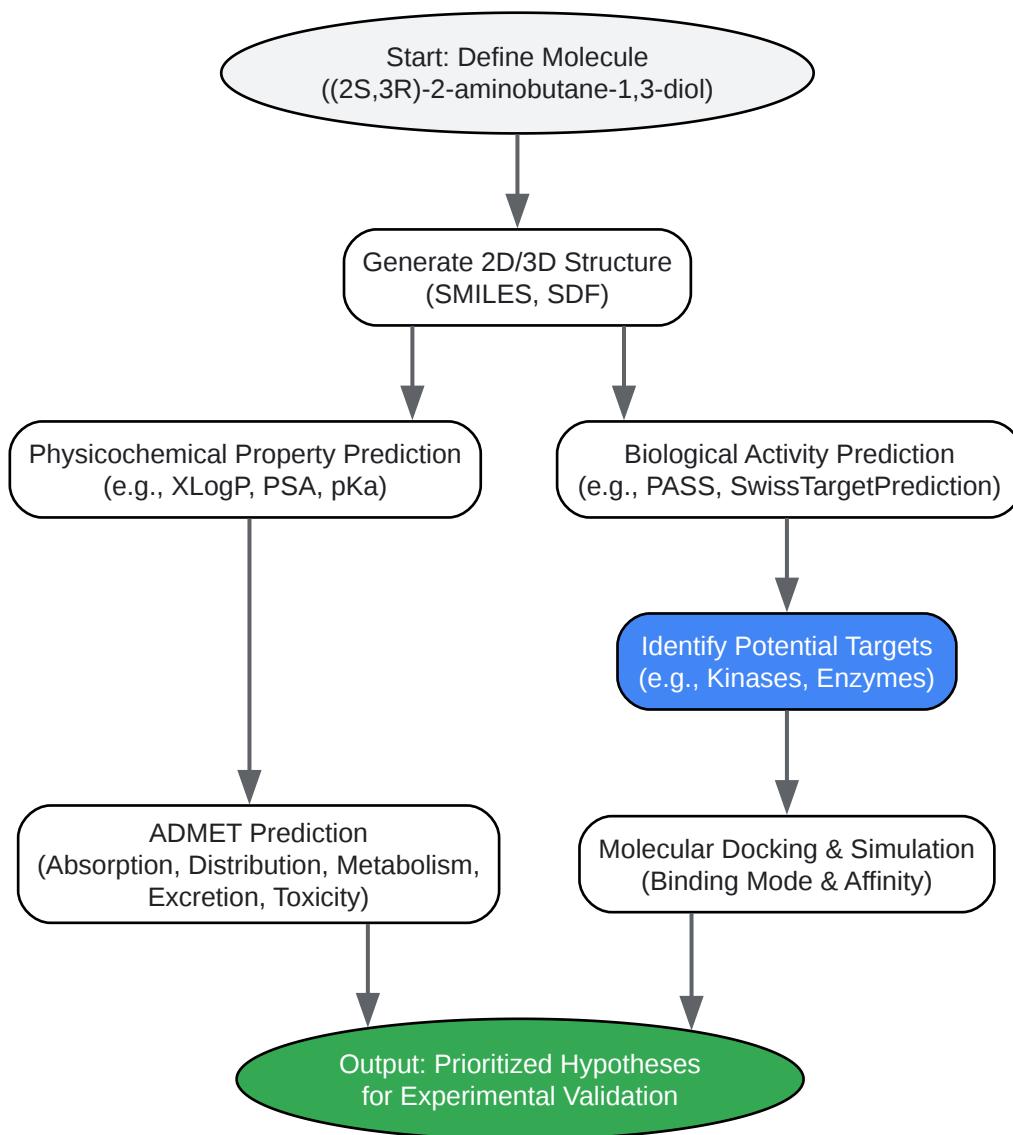
## Spectroscopic Analysis

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D<sub>2</sub>O, CD<sub>3</sub>OD) in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a high-field NMR spectrometer. Standard 1D proton and carbon experiments are typically sufficient for initial characterization. For more complex structures, 2D experiments like COSY, HSQC, and HMBC can be employed to establish connectivity.[30][31]
- Parameters: For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.[32]

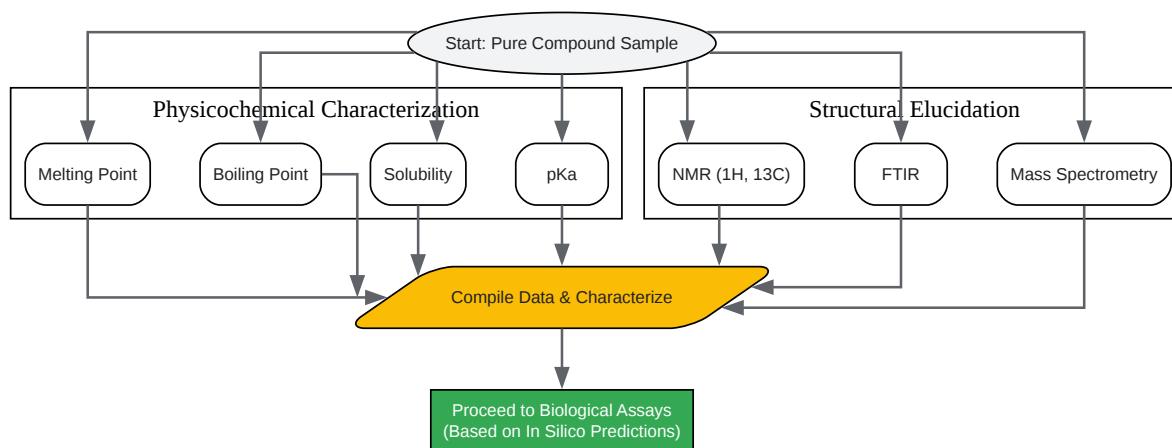
- Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or use an ATR (Attenuated Total Reflectance) accessory.
- Analysis: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Analysis: Acquire the mass spectrum to determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[\[33\]](#)

## Analysis Workflows

Visual workflows provide a clear, step-by-step representation of complex processes, from computational prediction to experimental validation.

[Click to download full resolution via product page](#)

Caption: Workflow for in silico prediction of molecular properties.



[Click to download full resolution via product page](#)

Caption: Workflow for experimental property determination.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 8. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES [zenodo.org]
- 11. Way2Drug - PASS Online [way2drug.com]
- 12. PASS: prediction of activity spectra for biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 14. thinksrs.com [thinksrs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. westlab.com [westlab.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. scribd.com [scribd.com]
- 20. cdn.juniata.edu [cdn.juniata.edu]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. who.int [who.int]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 28. pKa Value Determination Guidance 2024 - Pharmaelix [pharmaelix.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. omicsonline.org [omicsonline.org]
- 31. researchgate.net [researchgate.net]

- 32. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC  
[pmc.ncbi.nlm.nih.gov]
- 33. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- To cite this document: BenchChem. [Predicted properties of (2S,3R)-2-aminobutane-1,3-diol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112641#predicted-properties-of-2s-3r-2-aminobutane-1-3-diol]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)